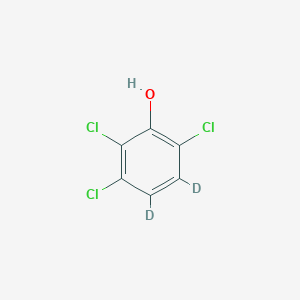

2,3,6-Trichlorophenol-d2

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H3Cl3O |

|---|---|

Molekulargewicht |

199.5 g/mol |

IUPAC-Name |

2,3,6-trichloro-4,5-dideuteriophenol |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H/i1D,2D |

InChI-Schlüssel |

XGCHAIDDPMFRLJ-QDNHWIQGSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1Cl)O)Cl)Cl)[2H] |

Kanonische SMILES |

C1=CC(=C(C(=C1Cl)O)Cl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,6-Trichlorophenol-d2

This technical guide provides a comprehensive overview of 2,3,6-Trichlorophenol-d2, with a primary focus on its most common commercially available form, 2,3,6-Trichlorophenol-4,5-d2. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical applications, and toxicological profile.

Chemical Identity and Properties

This compound is a deuterated form of 2,3,6-trichlorophenol, where two hydrogen atoms on the phenol ring have been replaced by deuterium. The most frequently referenced isomer is 2,3,6-trichloro-4,5-dideuteriophenol.[1] This stable isotope-labeled compound is primarily used as an internal standard in analytical chemistry for the accurate quantification of 2,3,6-trichlorophenol in various environmental and biological matrices.

Table 1: Physicochemical Properties of 2,3,6-Trichlorophenol-4,5-d2 and its Unlabeled Analog

| Property | 2,3,6-Trichlorophenol-4,5-d2 | 2,3,6-Trichlorophenol (Unlabeled) |

| Synonyms | 2,3,6-Trichlorophenol ring-d2, 2,3,6-trichloro-4,5-dideuteriophenol | 1-Hydroxy-2,3,6-trichlorobenzene |

| CAS Number | 93951-81-6[1] | 933-75-5[1] |

| Molecular Formula | C₆HD₂Cl₃O | C₆H₃Cl₃O |

| Molecular Weight | 199.46 g/mol (approx.) | 197.45 g/mol |

| Appearance | Colorless crystals[2] | Colorless needles or purple crystalline solid[3] |

| Melting Point | Not available | 58°C |

| Boiling Point | Not available | 253°C |

| Solubility in Water | Insoluble (predicted) | Insoluble |

| Log Kow (Octanol/Water Partition Coefficient) | Not available | 3.6 |

| pKa | Not available | 5.8[3] |

Synthesis and Preparation

Experimental Protocol: General Synthesis of Deuterated Phenols

This protocol is a generalized procedure and would require optimization for the specific synthesis of 2,3,6-Trichlorophenol-4,5-d2.

Objective: To introduce deuterium atoms onto the aromatic ring of a phenol.

Materials:

-

2,3,6-Trichlorophenol

-

Deuterated sulfuric acid (D₂SO₄) or another suitable deuterated acid catalyst

-

Heavy water (D₂O)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,3,6-trichlorophenol in a minimal amount of a suitable organic solvent. Add a stoichiometric excess of heavy water (D₂O).

-

Catalysis: Carefully add a catalytic amount of deuterated sulfuric acid (D₂SO₄) to the mixture.

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction time will depend on the desired level of deuteration and will need to be monitored, for instance, by taking small aliquots for NMR analysis.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude deuterated product can be purified by column chromatography or recrystallization to yield the desired this compound.

Diagram 1: General Workflow for the Synthesis of Deuterated Phenols

Caption: A generalized workflow for the synthesis of deuterated phenols.

Analytical Applications

The primary application of this compound is as an internal standard for isotope dilution mass spectrometry (IDMS). This technique is widely used for the accurate quantification of chlorophenols in environmental samples, such as drinking water, as outlined in methods like the US EPA Method 528.[5]

Experimental Protocol: Analysis of Chlorophenols in Water using GC/MS with a Deuterated Internal Standard

This protocol is adapted from standard environmental analysis methods.

Objective: To quantify the concentration of 2,3,6-trichlorophenol in a water sample using 2,3,6-Trichlorophenol-4,5-d2 as an internal standard.

Materials and Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC/MS)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Water sample

-

2,3,6-Trichlorophenol-4,5-d2 internal standard solution of known concentration

-

Calibration standards of unlabeled 2,3,6-trichlorophenol

-

Methylene chloride or other suitable extraction solvent

-

Nitrogen evaporator

-

Autosampler vials

Procedure:

-

Sample Preparation: To a known volume of the water sample (e.g., 1 liter), add a precise amount of the 2,3,6-Trichlorophenol-4,5-d2 internal standard solution.

-

Solid-Phase Extraction (SPE): Pass the spiked water sample through an SPE cartridge to extract the analytes.

-

Elution: Elute the analytes from the SPE cartridge with a small volume of methylene chloride.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

GC/MS Analysis: Inject an aliquot of the concentrated extract into the GC/MS system.

-

Quantification: The concentration of 2,3,6-trichlorophenol in the sample is determined by comparing the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard against a calibration curve prepared with known concentrations of the unlabeled standard and the same amount of internal standard.

Diagram 2: Analytical Workflow for Chlorophenol Quantification

Caption: Workflow for the quantification of chlorophenols in water.

Toxicology and Metabolism

There is limited specific toxicological data available for 2,3,6-trichlorophenol. However, data from the closely related isomer, 2,4,6-trichlorophenol, indicates that it is a probable human carcinogen (Group B2) and can cause lymphomas, leukemia, and liver cancer in animal studies.[6] Chlorophenols, in general, are readily absorbed through oral, inhalation, and dermal routes and tend to accumulate in the liver and kidneys.[7] They are primarily metabolized in the liver through conjugation with glucuronide or sulfate and are then excreted in the urine.[7]

An in vitro study on the metabolism of 2,4,6-trichlorophenol identified 2,6-dichloro-1,4-hydroquinone as a metabolite, suggesting that the metabolic pathway involves the formation of reactive oxygen species.[8]

Diagram 3: Proposed Metabolic Pathway of Trichlorophenols

Caption: A proposed metabolic pathway for 2,3,6-trichlorophenol.

Safety and Handling

2,3,6-Trichlorophenol is a combustible solid and can irritate the eyes, skin, and respiratory tract.[2] It is toxic to aquatic organisms and may have long-term adverse effects on the aquatic environment.[2] When handling this compound, appropriate personal protective equipment, including gloves, safety goggles, and a respirator for organic gases and particulates, should be used.[2] It should be stored in a well-ventilated area, separated from strong oxidants and foodstuffs.[2]

References

- 1. 2,3,6-Trichlorophenol-4,5-d2 | LGC Standards [lgcstandards.com]

- 2. ICSC 0590 - 2,3,6-TRICHLOROPHENOL [inchem.org]

- 3. 2,3,6-Trichlorophenol | C6H3Cl3O | CID 13618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,5,6-TETRACHLOROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. Chlorophenols - Canada.ca [canada.ca]

- 8. The in vitro metabolites of 2,4,6-trichlorophenol and their DNA strand breaking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2,3,6-Trichlorophenol-d2

This guide provides a comprehensive overview of the chemical and physical properties of 2,3,6-Trichlorophenol-d2, tailored for researchers, scientists, and professionals in drug development. It consolidates available data on its identity, physicochemical characteristics, synthesis, and analysis, with a focus on providing practical experimental insights.

Chemical Identity and Physical Properties

This compound is a deuterated analog of 2,3,6-trichlorophenol, a compound of interest in environmental and toxicological studies. The incorporation of deuterium isotopes makes it a valuable internal standard for mass spectrometry-based quantification of the parent compound.

Table 1: General and Physicochemical Properties of this compound and its Unlabelled Analog

| Property | This compound | 2,3,6-Trichlorophenol (Unlabelled) |

| CAS Number | 93951-81-6 (for 4,5-d2 isomer) | 933-75-5[1] |

| Molecular Formula | C₆HD₂Cl₃O | C₆H₃Cl₃O[1] |

| Molecular Weight | 199.46 g/mol | 197.45 g/mol [1] |

| Appearance | Off-white to light tan or purple crystals (expected) | Off-white, light tan to purple crystals[2] |

| Melting Point | Not reported; expected to be very similar to unlabelled | 53-56 °C[2][3][4] |

| Boiling Point | Not reported; expected to be very similar to unlabelled | 253 °C at 760 mmHg[1] |

| Solubility | Not reported; expected to be similar to unlabelled | Soluble in ethanol, ether, benzene, acetic acid, and petroleum ether; slightly soluble in water.[1] |

| pKa | Not reported; expected to be very similar to unlabelled | 5.8[1] |

| Log Kow | Not reported; expected to be very similar to unlabelled | 3.77[1] |

Spectroscopic Data

Table 2: Summary of Spectroscopic Data for 2,3,6-Trichlorophenol

| Technique | Key Observations and Data |

| ¹H NMR | In CDCl₃, the spectrum shows signals for the aromatic protons. For the unlabelled compound, peaks are observed around 7.18 ppm and 7.00 ppm, with a coupling constant (J) of 8.7 Hz, and a broad signal for the hydroxyl proton around 5.54 ppm.[5] In the d2 analog, the complexity of the aromatic region would be reduced depending on the positions of deuterium. |

| Mass Spectrometry (MS) | The mass spectrum of the unlabelled compound shows characteristic isotopic patterns due to the three chlorine atoms.[1] For the deuterated analog, the molecular ion peak and fragment ions would be shifted by +2 m/z units. |

| Infrared (IR) Spectroscopy | The IR spectrum of the unlabelled compound displays characteristic peaks for O-H stretching, C-O stretching, C=C aromatic stretching, and C-Cl stretching.[1] In the deuterated compound, C-D stretching vibrations would appear at a lower frequency (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. The following sections provide generalized methodologies based on standard organic chemistry techniques and analytical procedures for related compounds.

Synthesis of Chlorinated Phenols

The synthesis of chlorinated phenols is typically achieved through the electrophilic chlorination of phenol. The synthesis of a specific isomer like 2,3,6-trichlorophenol can be challenging due to the formation of multiple isomers. A potential synthetic route could involve the chlorination of a pre-substituted phenol to direct the chlorination to the desired positions.

A general procedure for the synthesis of 2,4,6-trichlorophenol from phenol is as follows, which could be adapted for other isomers with modifications in reaction conditions and catalysts.

Experimental Protocol: Synthesis of 2,4,6-Trichlorophenol

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a gas inlet tube, place a solution of phenol in a suitable solvent (e.g., a chlorinated hydrocarbon).

-

Chlorination: Heat the solution to 50-55°C and begin bubbling chlorine gas through the mixture.

-

Temperature Control: Gradually increase the temperature to 70-75°C and continue the chlorine gas addition until the desired degree of chlorination is achieved, as monitored by a suitable technique like GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like absolute ethanol to yield the final product.

To synthesize the deuterated analog, a deuterated phenol starting material would be used.

Analytical Methodology

The analysis of 2,3,6-trichlorophenol and its deuterated analog in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: For aqueous samples, perform a liquid-liquid extraction with a solvent like dichloromethane after acidifying the sample. For solid samples, a solvent extraction (e.g., Soxhlet extraction) may be necessary.

-

Derivatization (Optional but Recommended): To improve chromatographic performance and sensitivity, the phenolic hydroxyl group can be derivatized. A common method is acetylation using acetic anhydride in the presence of a base like potassium carbonate.

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the prepared sample into the GC-MS system.

-

Separation: Use a suitable capillary column (e.g., a mid-polar column) to separate the analyte from other components.

-

Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, using the characteristic ions of the analyte and its deuterated internal standard.

-

Workflows and Diagrams

The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Caption: General workflow for the analysis of 2,3,6-Trichlorophenol using a deuterated standard.

Stability and Storage

Chlorinated phenols are generally stable compounds. 2,3,6-Trichlorophenol is combustible and incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[2] It may also be hygroscopic. For long-term storage, it is recommended to store the compound in a cool, dry place, away from incompatible materials.

Disclaimer: The information provided in this guide is intended for research and development purposes. It is crucial to consult original research articles and safety data sheets (SDS) for detailed and validated experimental procedures and safety precautions. The physicochemical properties of the deuterated compound are largely inferred from its unlabelled counterpart and should be used as an estimate.

References

Technical Guide: 2,3,6-Trichlorophenol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,6-Trichlorophenol-d2, a deuterated analog of the environmental pollutant 2,3,6-trichlorophenol. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotopically labeled compounds for various applications, including as internal standards in analytical chemistry.

Compound Identification and Properties

The specific CAS number for a deuterated version of 2,3,6-Trichlorophenol is 93951-81-6 for 2,3,6-Trichlorophenol-4,5-d2.[1] For the purpose of this guide, we will focus on this specific isotopologue. The non-deuterated form, 2,3,6-trichlorophenol, has the CAS number 933-75-5.[2][3]

Physicochemical Data

The following table summarizes the key physical and chemical properties of both the deuterated and non-deuterated forms of 2,3,6-trichlorophenol.

| Property | 2,3,6-Trichlorophenol-4,5-d2 | 2,3,6-Trichlorophenol |

| CAS Number | 93951-81-6[1] | 933-75-5[2][3] |

| Molecular Formula | C₆HD₂Cl₃O | C₆H₃Cl₃O[3] |

| Molecular Weight | 199.46 g/mol [1] | 197.45 g/mol [3] |

| Appearance | - | Colorless needles or purple crystalline solid[2] |

| Melting Point | - | 53-55 °C[3] |

| Boiling Point | - | 88 °C at 0.4 mmHg[3] |

| Solubility | - | Soluble in methanol (0.1 g/mL)[3] |

| pKa | - | 5.8[2] |

| LogP | - | 3.77[2] |

Experimental Protocols

Deuterated standards like this compound are crucial for accurate quantification in analytical methods, particularly in isotope dilution mass spectrometry. The following is a detailed experimental protocol based on the principles of U.S. Environmental Protection Agency (EPA) Method 1625 for the analysis of semivolatile organic compounds in water.[4][5]

Analysis of 2,3,6-Trichlorophenol in Water by Isotope Dilution GC/MS (Based on EPA Method 1625)

This method is applicable to the determination of 2,3,6-trichlorophenol in municipal and industrial wastewater.[4]

2.1.1. Principle

A known concentration of this compound (the internal standard) is added to a water sample. The sample is then extracted, concentrated, and analyzed by Gas Chromatography-Mass Spectrometry (GC/MS). The ratio of the native analyte to the isotopically labeled standard is used for quantification, which corrects for variations in extraction efficiency and instrumental response.[4]

2.1.2. Reagents and Standards

-

Reagents: Methylene chloride (pesticide grade or equivalent), Sodium sulfate (anhydrous, reagent grade), Methanol (HPLC grade), Acetonitrile (HPLC grade), Phosphoric acid (reagent grade).

-

Standards:

-

Stock Solution: Prepare a stock solution of non-deuterated 2,3,6-trichlorophenol in methanol.

-

Internal Standard Spiking Solution: Prepare a solution of this compound in a suitable solvent at a concentration appropriate for spiking into the samples.

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of native 2,3,6-trichlorophenol and a constant concentration of this compound.

-

2.1.3. Sample Preparation and Extraction

-

Sample Collection: Collect water samples in 1-liter amber glass bottles. If residual chlorine is present, dechlorinate by adding 80 mg of sodium thiosulfate per liter of sample.[4] Preserve the sample by cooling to 4°C.

-

Spiking: Add a known amount of the this compound internal standard spiking solution to the 1-liter water sample.

-

pH Adjustment and Extraction:

-

Adjust the sample pH to >11 with 5N NaOH.

-

Extract the sample with methylene chloride using a separatory funnel (three times with 60 mL portions) or a continuous liquid-liquid extractor.

-

Combine the methylene chloride extracts.

-

Adjust the pH of the aqueous phase to <2 with 6N H₂SO₄.

-

Extract the acidified sample again with methylene chloride (three times with 60 mL portions).

-

Combine all methylene chloride extracts.

-

-

Drying and Concentration:

-

Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.

-

2.1.4. GC/MS Analysis

-

Gas Chromatograph Conditions (Example):

-

Column: 30 m x 0.25 mm ID fused silica capillary column coated with a 0.25 µm film of a suitable stationary phase (e.g., 5% phenylmethylpolysiloxane).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) or full scan. For SIM, monitor characteristic ions for both native and deuterated 2,3,6-trichlorophenol. For example, for 2,3,6-trichlorophenol, characteristic m/z values could be 196, 198, and 110.[2]

-

Mass Range: 50-550 amu for full scan.

-

2.1.5. Quantification

Calculate the concentration of 2,3,6-trichlorophenol in the sample using the response factor determined from the calibration curve and the known concentration of the added internal standard.

Metabolism and Biological Fate

Trichlorophenols, upon entering a biological system, are typically metabolized to facilitate their excretion. The primary metabolic pathway involves conjugation with glucuronic acid or sulfate.[6] This process increases the water solubility of the compound, allowing for its elimination primarily through urine.[6] In some biological systems, trichlorophenols can also undergo oxidative dechlorination.[7]

Mandatory Visualization

The following diagram illustrates the general workflow for the analysis of 2,3,6-Trichlorophenol in a water sample using an isotope dilution GC/MS method.

Caption: Workflow for the analysis of 2,3,6-Trichlorophenol in water by isotope dilution GC/MS.

References

- 1. 2,3,6-Trichlorophenol-4,5-d2 | LGC Standards [lgcstandards.com]

- 2. 2,3,6-Trichlorophenol | C6H3Cl3O | CID 13618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,6-Trichlorophenol | CAS 933-75-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Deuterated 2,3,6-Trichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for deuterated 2,3,6-trichlorophenol. Given the absence of a direct, established protocol in publicly available literature, this document outlines a rational, multi-step synthesis based on well-established organic chemistry principles. The proposed route involves the synthesis of 2,6-dichloroaniline, its conversion to 2,6-dichlorophenol via a Sandmeyer-type reaction, followed by selective chlorination to yield 2,3,6-trichlorophenol, and a final catalytic H-D exchange for deuteration. This guide is intended to serve as a foundational resource for researchers requiring isotopically labeled 2,3,6-trichlorophenol for various applications, including metabolic studies, environmental fate analysis, and as an internal standard in mass spectrometry.

Introduction to Deuterated 2,3,6-Trichlorophenol

2,3,6-Trichlorophenol is a polychlorinated aromatic compound of significant environmental and toxicological interest. Isotopic labeling with deuterium (a stable isotope of hydrogen) provides a powerful tool for tracing the metabolic pathways and environmental degradation of this compound. The increased mass of deuterium allows for easy detection and quantification by mass spectrometry, while the stronger carbon-deuterium bond can influence reaction kinetics, providing insights into reaction mechanisms.

This guide details a four-step synthetic approach to deuterated 2,3,6-trichlorophenol, commencing with the synthesis of 2,6-dichloroaniline. Each step is presented with a detailed experimental protocol, accompanied by tables of representative quantitative data based on analogous reactions found in the chemical literature.

Proposed Synthetic Pathway

The proposed synthesis of deuterated 2,3,6-trichlorophenol is a four-step process:

-

Synthesis of 2,6-Dichloroaniline: Preparation of the key starting material from a suitable precursor.

-

Synthesis of 2,6-Dichlorophenol: Conversion of the amino group of 2,6-dichloroaniline to a hydroxyl group via a Sandmeyer-type reaction.

-

Synthesis of 2,3,6-Trichlorophenol: Selective chlorination of 2,6-dichlorophenol to introduce the third chlorine atom at the C3 position.

-

Deuteration of 2,3,6-Trichlorophenol: Introduction of deuterium onto the aromatic ring via a catalyzed hydrogen-deuterium exchange reaction.

Figure 1: Proposed synthetic pathway for deuterated 2,3,6-trichlorophenol.

Experimental Protocols

The following protocols are hypothetical and constructed based on established chemical transformations. Researchers should conduct their own risk assessments and optimization studies.

Step 1: Synthesis of 2,6-Dichloroaniline

This procedure describes the synthesis of 2,6-dichloroaniline from aniline.

Methodology:

-

To a stirred solution of aniline in a suitable solvent (e.g., concentrated hydrochloric acid), a chlorinating agent (e.g., hydrogen peroxide) is added dropwise at a controlled temperature.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The product, 2,4,6-trichloroaniline, is initially formed and can be isolated.

-

Subsequent de-chlorination at the 4-position can be achieved through catalytic hydrogenation to yield 2,6-dichloroaniline.

-

The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

| Parameter | Representative Value |

| Starting Material | Aniline |

| Key Reagents | Hydrochloric acid, Hydrogen peroxide, Acetic anhydride, Catalyst (e.g., Pd/C), Hydrogen gas |

| Solvent | Water, Acetic acid |

| Reaction Temperature | 60-80°C (Chlorination), Room Temperature (Hydrogenation) |

| Reaction Time | 2-4 hours (Chlorination), 4-6 hours (Hydrogenation) |

| Yield | ~70-80% |

| Purity | >98% (after purification) |

Table 1: Representative quantitative data for the synthesis of 2,6-dichloroaniline.

Step 2: Synthesis of 2,6-Dichlorophenol

This protocol details the conversion of 2,6-dichloroaniline to 2,6-dichlorophenol via a Sandmeyer-type reaction.

Methodology:

-

2,6-dichloroaniline is dissolved in an aqueous acidic solution (e.g., sulfuric acid and water) and cooled to 0-5°C.

-

An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

-

The reaction mixture is then slowly added to a boiling aqueous solution of a copper(I) salt (e.g., cuprous oxide in dilute sulfuric acid) to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

-

The product is isolated by steam distillation or solvent extraction.

-

Purification is achieved by recrystallization or column chromatography.

| Parameter | Representative Value |

| Starting Material | 2,6-Dichloroaniline |

| Key Reagents | Sodium nitrite, Sulfuric acid, Copper(I) oxide |

| Solvent | Water |

| Reaction Temperature | 0-5°C (Diazotization), 100°C (Hydrolysis) |

| Reaction Time | 30 minutes (Diazotization), 1-2 hours (Hydrolysis) |

| Yield | ~60-75% |

| Purity | >99% (after purification) |

Table 2: Representative quantitative data for the synthesis of 2,6-dichlorophenol.

Step 3: Synthesis of 2,3,6-Trichlorophenol

This protocol outlines the selective chlorination of 2,6-dichlorophenol.

Methodology:

-

2,6-dichlorophenol is dissolved in a suitable inert solvent (e.g., carbon tetrachloride).

-

A catalytic amount of an amine (e.g., diisopropylamine) is added.

-

Chlorine gas is bubbled through the solution at a controlled rate and temperature. The hydroxyl group directs the incoming chlorine to the ortho and para positions. Since both ortho positions are already substituted, chlorination is expected at the para position (C4) and the remaining ortho position (C3). Selective formation of the 2,3,6-isomer may require careful control of reaction conditions.

-

The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or chromatography to isolate the 2,3,6-trichlorophenol isomer.

| Parameter | Representative Value |

| Starting Material | 2,6-Dichlorophenol |

| Key Reagents | Chlorine gas, Diisopropylamine (catalyst) |

| Solvent | Carbon tetrachloride |

| Reaction Temperature | 70-80°C |

| Reaction Time | 2-3 hours |

| Yield | ~50-60% (of the desired isomer) |

| Purity | >97% (after purification) |

Table 3: Representative quantitative data for the synthesis of 2,3,6-trichlorophenol.

Step 4: Deuteration of 2,3,6-Trichlorophenol

This protocol describes the catalytic hydrogen-deuterium exchange on the aromatic ring of 2,3,6-trichlorophenol.

Methodology:

-

2,3,6-Trichlorophenol is dissolved in deuterium oxide (D₂O), which serves as both the solvent and the deuterium source.

-

A suitable catalyst, such as a rhodium(III) complex or an iron-based single-atom catalyst, is added to the solution.[1][2]

-

The reaction mixture is heated under an inert atmosphere for a specified period to facilitate the H-D exchange. The hydroxyl group will direct deuteration to the available ortho and para positions. Given the existing substitution pattern, deuteration is most likely to occur at the C4 and C5 positions.

-

After cooling, the product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield the deuterated product.

-

The degree of deuteration is determined by mass spectrometry and ¹H NMR spectroscopy.

| Parameter | Representative Value |

| Starting Material | 2,3,6-Trichlorophenol |

| Key Reagents | Deuterium oxide (D₂O), Catalyst (e.g., [Cp*RhCl₂]₂ or Fe-P pair-site catalyst) |

| Solvent | D₂O |

| Reaction Temperature | 100-150°C |

| Reaction Time | 12-24 hours |

| Isotopic Incorporation | >90% |

| Purity | >98% (after workup) |

Table 4: Representative quantitative data for the deuteration of 2,3,6-trichlorophenol.

Conclusion

This technical guide presents a viable, albeit hypothetical, synthetic route to deuterated 2,3,6-trichlorophenol. The described four-step synthesis employs established chemical reactions, including chlorination, Sandmeyer-type diazotization and hydrolysis, selective chlorination, and catalytic hydrogen-deuterium exchange. The provided experimental protocols and representative data tables offer a solid foundation for researchers to develop a robust and optimized synthesis for this important isotopically labeled compound. It is imperative that all experimental work is conducted with appropriate safety precautions and after a thorough risk assessment. Further optimization of each step will likely be necessary to achieve the desired yields and purity for specific research applications.

References

In-Depth Technical Guide: 2,3,6-Trichlorophenol-d2 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2,3,6-Trichlorophenol-d2 analytical standard, its physicochemical properties, and its application as an internal standard in quantitative analysis, particularly in environmental and pharmaceutical matrices. This document details experimental protocols and data presentation to assist researchers in achieving accurate and reproducible results.

Physicochemical Properties

This compound is the deuterated analogue of 2,3,6-Trichlorophenol. The incorporation of deuterium atoms results in a mass shift that allows for its use as an ideal internal standard in mass spectrometry-based analytical methods. The properties of both the deuterated and non-deuterated forms are summarized below for comparative purposes.

| Property | This compound | 2,3,6-Trichlorophenol |

| IUPAC Name | 2,3,6-trichloro-4,5-dideuteriophenol[1] | 2,3,6-Trichlorophenol |

| CAS Number | 93951-81-6[1] | 933-75-5[2] |

| Molecular Formula | C₆HD₂Cl₃O | C₆H₃Cl₃O[2] |

| Molecular Weight | 197.94 g/mol [1] | 197.45 g/mol [2] |

| Purity | ≥98% (HPLC)[3] | Not Applicable |

| Melting Point | No data available | 53-55 °C[2] |

| Boiling Point | No data available | 88 °C at 0.4 mmHg[2] |

| Appearance | No data available | Colorless needles or purple crystalline solid[4] |

| Solubility | No data available | Methanol: 0.1 g/mL, clear[2] |

Role as an Internal Standard

Deuterated compounds are considered the gold standard for internal standards in mass spectrometry. They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation. The key advantage is their mass difference, which allows for their distinct detection by a mass spectrometer, enabling accurate quantification by correcting for analyte loss during sample processing and instrumental variability.

The general workflow for using this compound as an internal standard is depicted in the following diagram:

Caption: General workflow for using this compound as an internal standard.

Experimental Protocols

The following is a detailed methodology adapted from established methods for the analysis of chlorinated phenols in water samples, utilizing this compound as an internal standard. This protocol is particularly relevant for environmental monitoring.

Materials and Reagents

-

This compound analytical standard

-

Native 2,3,6-Trichlorophenol and other target chlorophenols

-

Methanol (HPLC grade)

-

Hexane (pesticide grade)

-

Potassium carbonate (K₂CO₃)

-

Acetic anhydride

-

Reagent water (Milli-Q or equivalent)

-

Sodium sulfate (anhydrous)

-

Glassware (volumetric flasks, pipettes, separatory funnels, vials)

Preparation of Standard Solutions

-

Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

-

Internal Standard Spiking Solution: Dilute the stock solution with methanol to a suitable concentration for spiking into samples (e.g., 1 µg/mL).

-

Calibration Standards: Prepare a series of calibration standards by diluting stock solutions of the native chlorophenols in methanol. Each calibration standard should be spiked with the internal standard spiking solution to a constant concentration.

Sample Preparation, Extraction, and Derivatization

This protocol is based on the principles of in-situ acetylation followed by liquid-liquid extraction.

-

Sample Collection: Collect water samples in clean glass containers.

-

Internal Standard Spiking: To a known volume of the water sample (e.g., 100 mL) in a separatory funnel, add a precise volume of the this compound internal standard spiking solution.

-

pH Adjustment: Add potassium carbonate to the sample to adjust the pH to approximately 9-11.5. This converts the phenols to their more water-soluble phenolate ions.

-

In-situ Acetylation: Add acetic anhydride to the sample. The phenolate ions will react to form their corresponding acetate esters, which are less polar and more volatile.

-

Extraction: Add hexane to the separatory funnel and shake vigorously to extract the acetylated chlorophenols. Allow the layers to separate and collect the hexane layer. Repeat the extraction process for a total of two or three extractions.

-

Drying and Concentration: Combine the hexane extracts and pass them through a column of anhydrous sodium sulfate to remove any residual water. The dried extract can then be concentrated to a final volume (e.g., 1 mL) using a gentle stream of nitrogen.

The following diagram illustrates the sample preparation and extraction workflow:

Caption: Detailed workflow for sample preparation, derivatization, and extraction.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Splitless mode.

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature program to achieve separation of the target analytes. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Ions to Monitor:

-

Native 2,3,6-Trichlorophenol (as acetate): Monitor characteristic ions (e.g., m/z 196, 198, 200 for the molecular ion cluster of the trichlorophenol moiety).

-

This compound (as acetate): Monitor the corresponding mass-shifted ions (e.g., m/z 198, 200, 202).

-

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the selected ions for both the native analytes and the internal standard.

-

Response Factor Calculation: For each calibration standard, calculate the relative response factor (RRF) using the following equation:

RRF = (Areaanalyte / AreaIS) * (ConcentrationIS / Concentrationanalyte)

-

Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the series of calibration standards. Perform a linear regression to obtain the calibration curve.

-

Sample Quantification: For each sample, calculate the concentration of the analyte using the following equation:

Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RRF)

Conclusion

The this compound analytical standard is an essential tool for the accurate and precise quantification of 2,3,6-Trichlorophenol and other related chlorophenols in various matrices. Its use as an internal standard effectively compensates for variations in sample preparation and instrumental analysis, leading to reliable and defensible data. The experimental protocol outlined in this guide provides a robust framework for researchers in environmental science, toxicology, and pharmaceutical analysis to develop and validate their analytical methods. Adherence to good laboratory practices and proper validation of the analytical method are crucial for obtaining high-quality results.

References

- 1. 2,3,6-Trichlorophenol-4,5-d2 | LGC Standards [lgcstandards.com]

- 2. 2,3,6-Trichlorophenol | CAS 933-75-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 2,3,6-TRICHLOROPHENOL-4,5-D2 suppliers & manufacturers in China [m.chemicalbook.com]

- 4. 2,3,6-Trichlorophenol | C6H3Cl3O | CID 13618 - PubChem [pubchem.ncbi.nlm.nih.gov]

Certificate of Analysis: 2,3,6-Trichlorophenol-d2

This technical guide provides a comprehensive overview of the analytical data and methodologies used to certify this lot of 2,3,6-Trichlorophenol-d2. This product is intended for use as an internal standard in analytical testing, particularly for environmental and pharmaceutical applications.

Physical and Chemical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₆HD₂Cl₃O |

| Molecular Weight | 199.47 g/mol |

| CAS Number | 93951-81-6 (for 2,3,6-Trichlorophenol-4,5-d2)[1] |

| Appearance | White to off-white solid |

| Melting Point | 64-66 °C |

| Boiling Point | 246 °C |

| Solubility | Soluble in organic solvents such as methanol and acetonitrile. Water solubility is 0.8 g/L.[2] |

| Storage | Store at room temperature, protected from light and moisture.[3] |

Analytical Data

The following tables summarize the quantitative analytical results for this lot of this compound. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for its intended use as an internal standard.[4]

Purity and Isotopic Enrichment

| Parameter | Specification | Result | Method |

| Chemical Purity (by GC-MS) | ≥ 98.0% | 99.5% | See Section 3.1 |

| Isotopic Enrichment (by NMR) | ≥ 98% | 99.2% | See Section 3.2 |

| Isotopic Purity (by MS) | Report | 99.1% | See Section 3.1 |

Residual Solvents

| Solvent | Specification | Result | Method |

| Methanol | ≤ 3000 ppm | < 50 ppm | Headspace GC |

| Hexane | ≤ 290 ppm | < 20 ppm | Headspace GC |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Distribution

Objective: To determine the chemical purity of this compound and to assess its isotopic distribution.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC System

-

Mass Spectrometer: Agilent 5977B MSD

-

Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

GC Conditions:

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Scan Range: m/z 40-300

Sample Preparation: A 1 mg/mL solution of this compound was prepared in methanol.

Nuclear Magnetic Resonance (¹H NMR) for Isotopic Enrichment

Objective: To determine the isotopic enrichment of deuterium on the aromatic ring.

Instrumentation:

-

NMR Spectrometer: Bruker Avance III 500 MHz

-

Probe: 5 mm BBO probe

Acquisition Parameters:

-

Solvent: Chloroform-d (CDCl₃)

-

Temperature: 25 °C

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 30 s

-

Acquisition Time: 4 s

Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of CDCl₃.

Data Analysis: The isotopic enrichment is calculated by comparing the integration of the residual proton signals in the deuterated positions to the integration of the non-deuterated proton signals.

Safety and Handling

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. Suspected of causing cancer.[2] Very toxic to aquatic life with long lasting effects.[5]

Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid release to the environment.[6]

For more detailed safety information, please refer to the Safety Data Sheet (SDS).[2][5][7]

Diagrams

Analytical Workflow for Certification

Caption: Analytical workflow for the certification of this compound.

Logical Relationship of Analytical Data

Caption: Logical relationship of analytical data for the Certificate of Analysis.

References

- 1. 2,3,6-Trichlorophenol-4,5-d2 | LGC Standards [lgcstandards.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. 2,4,6-Trichlorophenol (ring-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3093-0.1 [isotope.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bg.cpachem.com [bg.cpachem.com]

The Role of 2,3,6-Trichlorophenol-d2 in Advanced Environmental Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 2,3,6-Trichlorophenol-d2 in environmental science, focusing on its critical role as an internal standard for the quantitative analysis of chlorophenolic pollutants. Chlorophenols are a class of toxic and persistent organic pollutants, making their accurate detection and quantification in environmental matrices paramount for human health and ecological risk assessment. The use of isotopically labeled standards, such as this compound, is the gold standard for achieving the highest levels of accuracy and precision in these analyses.

Core Application: Isotope Dilution Mass Spectrometry

This compound serves as an ideal surrogate or internal standard in isotope dilution mass spectrometry (IDMS) for the analysis of 2,3,6-trichlorophenol and other related chlorophenols. In this methodology, a known quantity of the deuterated standard is added to an environmental sample at the beginning of the analytical process. Because this compound is chemically identical to its non-labeled counterpart, it experiences the same effects of sample matrix interference, extraction efficiency, and derivatization yield. However, due to its mass difference, it can be distinguished by a mass spectrometer. By comparing the signal intensity of the native analyte to that of the deuterated internal standard, a highly accurate and precise quantification can be achieved, correcting for variations in sample preparation and analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of chlorophenols using gas chromatography-mass spectrometry (GC-MS) with isotopically labeled internal standards. The data presented here are representative and based on established environmental analytical methods.

| Parameter | 2,4-Dichlorophenol | 2,4,6-Trichlorophenol | Pentachlorophenol |

| Method Detection Limit (MDL) in Water (µg/L) | 0.1 - 1.0 | 0.1 - 1.0 | 0.5 - 5.0 |

| Method Detection Limit (MDL) in Soil (µg/kg) | 1 - 10 | 1 - 10 | 5 - 50 |

| Calibration Range (µg/L) | 0.5 - 100 | 0.5 - 100 | 2.5 - 500 |

| Average Recovery (%) | 85 - 115 | 80 - 120 | 70 - 130 |

| Relative Standard Deviation (RSD) (%) | < 15 | < 15 | < 20 |

Experimental Protocols

A common approach for the analysis of chlorophenols in environmental water samples involves solid-phase extraction (SPE) followed by derivatization and GC-MS analysis. The use of this compound as a surrogate standard is integral to this process.

Detailed Methodology for Water Sample Analysis

-

Sample Collection and Preservation: Collect a 1-liter water sample in a pre-cleaned amber glass bottle. Preserve the sample by adjusting the pH to < 2 with sulfuric acid. If residual chlorine is present, it must be quenched with a reducing agent like sodium thiosulfate.

-

Spiking with Internal Standard: Add a known amount of this compound solution (in a water-miscible solvent like methanol) to the water sample.

-

Solid-Phase Extraction (SPE):

-

Condition a polymeric reversed-phase SPE cartridge (e.g., polystyrene-divinylbenzene) by passing methanol followed by reagent water through it.

-

Pass the acidified and spiked water sample through the conditioned SPE cartridge at a controlled flow rate. The chlorophenols and the deuterated standard will be adsorbed onto the sorbent.

-

Wash the cartridge with reagent water to remove interfering substances.

-

Dry the cartridge by passing air or nitrogen through it.

-

Elute the analytes and the internal standard from the cartridge using a suitable organic solvent (e.g., dichloromethane or acetone).

-

-

Derivatization:

-

Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

To enhance the volatility and chromatographic performance of the chlorophenols, perform a derivatization step. A common method is acetylation using acetic anhydride in the presence of a base like potassium carbonate. This converts the phenolic hydroxyl group to an acetate ester.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

The GC separates the different chlorophenol derivatives based on their boiling points and interaction with the chromatographic column.

-

The mass spectrometer detects and quantifies the native chlorophenols and the deuterated internal standard by monitoring their characteristic ions.

-

Visualizing the Workflow

The following diagrams illustrate the logical relationships and the experimental workflow for the analysis of chlorophenols using this compound as an internal standard.

An In-depth Technical Guide to the Safety and Toxicological Profile of 2,3,6-Trichlorophenol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, toxicological properties, and cellular mechanisms of 2,3,6-Trichlorophenol-d2. The information is compiled from various safety data sheets and scientific literature to assist researchers and professionals in the safe handling and informed use of this compound.

Section 1: Safety Data Sheet (SDS) Summary

The following tables summarize the key safety information for 2,3,6-Trichlorophenol and its deuterated analog. While the deuterated form (d2) is specified, its safety profile is expected to be very similar to the non-deuterated compound.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₆HD₂Cl₃O |

| Molecular Weight | 199.46 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Odor | Phenolic[1] |

| Melting Point | 64 - 66 °C[1] |

| Boiling Point | 246 °C[1] |

| Solubility in Water | 0.8 g/L[1] |

| Log Kow (Octanol/Water Partition Coefficient) | 3.69[1] |

Hazard Identification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |

Handling and Storage

| Aspect | Recommendation |

| Handling | Wear protective gloves, protective clothing, eye protection, and face protection.[2] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4] |

First Aid Measures

| Exposure Route | First Aid Measures |

| Ingestion | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2] |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention.[2] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Section 2: Toxicological Data

The toxicological profile of trichlorophenols has been evaluated in various studies. The non-deuterated analog, 2,4,6-trichlorophenol, is classified as a Group B2, probable human carcinogen by the EPA, based on sufficient evidence from animal studies.[5]

Acute Toxicity

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 500 mg/kg[2] |

Carcinogenicity

Long-term bioassays in rodents have demonstrated the carcinogenic potential of 2,4,6-trichlorophenol.

| Species | Route | Exposure Duration | Findings |

| Fischer 344 Rats (male) | Oral (in feed) | 2 years | Clear evidence of carcinogenicity, with an increased incidence of lymphomas and leukemias.[6] |

| B6C3F1 Mice (male and female) | Oral (in feed) | 2 years | Clear evidence of carcinogenicity, with an increased incidence of liver tumors (hepatocellular adenoma or carcinoma).[6] |

Section 3: Experimental Protocols

Rodent Carcinogenicity Bioassay (Based on NTP Studies)

This section outlines the general methodology for the two-year rodent carcinogenicity studies conducted by the National Toxicology Program (NTP).

-

Test Animals: Male and female Fischer 344 rats and B6C3F1 mice are typically used.[6]

-

Administration: The test compound, 2,4,6-trichlorophenol, is administered in the feed at different concentrations.[6]

-

Dosage: For rats, dietary concentrations of 5,000 and 10,000 ppm were used. For mice, initial concentrations were 10,000 and 20,000 ppm, which were later reduced due to effects on body weight.[6]

-

Duration: The animals are exposed to the test compound for a period of two years.[6]

-

Observations: Animals are monitored for clinical signs of toxicity and palpable masses. Body weights are recorded regularly.

-

Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues are collected, preserved, and examined microscopically for evidence of neoplastic and non-neoplastic lesions.

Section 4: Signaling Pathways and Cellular Mechanisms of Toxicity

Studies on 2,4,6-trichlorophenol have elucidated several cellular and molecular mechanisms contributing to its toxicity, primarily involving oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis.

Oxidative Stress Induction

2,4,6-Trichlorophenol has been shown to induce the overproduction of reactive oxygen species (ROS).[7] This leads to an antioxidant response mediated by the Nrf2/HMOX1 pathway.[7]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Exposure to 2,4,6-trichlorophenol triggers ER stress, activating the unfolded protein response (UPR). This is evidenced by the upregulation of key ER stress markers.[7]

Mitochondrial Apoptosis Pathway

The cytotoxicity of 2,4,6-trichlorophenol also involves the induction of apoptosis through the mitochondrial pathway. This is characterized by changes in the mitochondrial membrane potential and the regulation of apoptotic proteins.[7]

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. osha.gov [osha.gov]

- 6. Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Storage of 2,3,6-Trichlorophenol-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,6-Trichlorophenol-d2. The information presented is crucial for maintaining the integrity of this analytical standard, ensuring the accuracy and reliability of experimental results.

Introduction to this compound

This compound is a deuterated analog of 2,3,6-trichlorophenol, a compound belonging to the class of chlorinated phenols. These compounds are of environmental and toxicological significance. The deuterated form serves as an invaluable internal standard in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS) methods, for the accurate quantification of 2,3,6-trichlorophenol in various matrices. The stability of this standard is paramount for its effective use.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, humidity, and the presence of reactive chemicals. While specific long-term stability studies on the solid, neat form of this compound are not extensively documented in publicly available literature, its stability can be inferred from data on similar chlorinated and deuterated phenols.

Key Factors Affecting Stability:

-

Temperature: Elevated temperatures can accelerate the degradation of phenolic compounds. For long-term storage, cooler temperatures are generally recommended to minimize decomposition.

-

Light: Phenolic compounds can be susceptible to photodegradation. Exposure to UV and visible light should be minimized.

-

Moisture: The presence of moisture can facilitate hydrolytic degradation and may also lead to the exchange of deuterium atoms with hydrogen, compromising the isotopic purity of the standard.

-

Oxidizing Agents: Chlorinated phenols are incompatible with strong oxidizing agents, which can lead to chemical degradation.

Potential Degradation Pathways

The primary degradation pathways for chlorinated phenols include oxidation and reductive dechlorination. These processes can lead to the formation of various degradation products, altering the purity of the standard.

Caption: Potential degradation pathways for this compound.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended. These recommendations are based on general guidelines for deuterated and chlorinated analytical standards.

Table 1: Recommended Storage Conditions for this compound (Neat Solid)

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (+2°C to +8°C) or Frozen (≤ -18°C) | Minimizes chemical degradation and preserves long-term stability. |

| Light | Protect from light (store in an amber vial or in the dark) | Prevents photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation. |

| Moisture | Store in a desiccated environment | Prevents hydrolysis and potential deuterium-hydrogen exchange. |

| Container | Tightly sealed, appropriate container (e.g., amber glass vial) | Prevents contamination and exposure to atmospheric moisture. |

Table 2: Estimated Stability of this compound (Neat Solid) Under Recommended Conditions

| Storage Condition | Estimated Stability (Purity >98%) |

| +2°C to +8°C, protected from light and moisture | ≥ 3 years |

| ≤ -18°C, protected from light and moisture | ≥ 5 years |

| Room Temperature (in the dark, desiccated) | 1-2 years (re-analysis recommended annually) |

Disclaimer: The stability data in Table 2 is an estimation based on the stability of similar compounds, such as other deuterated trichlorophenol isomers and non-deuterated chlorinated phenols. It is strongly recommended to refer to the manufacturer's certificate of analysis for specific shelf-life information and to re-analyze the standard periodically to confirm its purity.

For solutions of this compound, stability is significantly reduced. Aqueous solutions of similar chlorophenols have been shown to be stable for approximately one month when stored at 4°C with the addition of 10% sodium chloride and 10 mg/mL sodium carbonate, or at -18°C with the addition of 10% sodium chloride.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.

Experimental Protocol: Stability Indicating Assay

A stability-indicating analytical method is crucial for monitoring the purity of this compound over time. Gas Chromatography-Mass Spectrometry (GC/MS) is a highly suitable technique for this purpose.

Objective

To develop and validate a stability-indicating GC/MS method for the quantification of this compound and the detection of its potential degradation products.

Materials and Reagents

-

This compound reference standard

-

High-purity solvent (e.g., Methanol or Acetonitrile, HPLC grade)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Internal Standard (e.g., a different deuterated phenol not expected to be a degradation product)

Instrumentation

-

Gas Chromatograph with a Mass Selective Detector (GC/MS)

-

Capillary GC column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane)

Experimental Workflow

Caption: Experimental workflow for the stability-indicating assay of this compound.

Detailed Procedure

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Prepare working solutions by diluting the stock solution to the desired concentration range for calibration.

-

Add a fixed concentration of the internal standard to all calibration standards and samples.

-

-

Derivatization:

-

Transfer 100 µL of the standard solution to a vial.

-

Add 100 µL of BSTFA + 1% TMCS.

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC/MS Conditions (Example):

-

Injector: Splitless, 250°C

-

Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium, constant flow of 1 mL/min.

-

MSD: Electron Ionization (EI) mode, scan range 50-500 amu.

-

-

Data Analysis:

-

Monitor characteristic ions for this compound and its silyl derivative.

-

Quantify the purity based on the peak area relative to the internal standard.

-

Screen for the presence of degradation products by searching for expected masses (e.g., corresponding to dechlorinated or oxidized species).

-

Conclusion

Maintaining the stability of this compound is essential for its use as a reliable analytical standard. Proper storage at refrigerated or frozen temperatures, protected from light and moisture, is critical for preserving its chemical and isotopic integrity over the long term. Regular assessment of purity using a validated stability-indicating method, such as the GC/MS protocol outlined in this guide, will ensure the continued accuracy of quantitative analyses. Researchers and laboratory personnel should always consult the supplier's certificate of analysis for specific handling and storage instructions.

References

Technical Guide: Determination of the Molecular Weight of 2,3,6-Trichlorophenol-d2

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed calculation and explanation for determining the molecular weight of 2,3,6-Trichlorophenol-d2, an isotopically labeled compound.

Introduction to Isotopically Labeled Compounds

Isotopically labeled compounds are molecules in which one or more atoms have been replaced by an isotope of that same element. In the case of this compound, two hydrogen atoms (H) have been substituted with deuterium (D or ²H), a stable isotope of hydrogen containing one proton and one neutron. This labeling is a crucial technique in various scientific fields, including drug metabolism studies, environmental analysis, and as internal standards in mass spectrometry.

Core Data Presentation

The calculation of the molecular weight of this compound is based on the molecular weight of its unlabeled counterpart and the atomic weights of hydrogen and deuterium.

| Compound/Element | Molecular Formula | Molar Mass ( g/mol ) |

| 2,3,6-Trichlorophenol | C₆H₃Cl₃O | 197.45[1][2][3][4] |

| Hydrogen (H) | H | ~1.008 |

| Deuterium (D) | D | ~2.014[5][6] |

| This compound | C₆HD₂Cl₃O | ~199.46 |

Methodology for Molecular Weight Calculation

The molecular weight of this compound is calculated by taking the molecular weight of the standard 2,3,6-Trichlorophenol, subtracting the mass of the two hydrogen atoms that are replaced, and adding the mass of the two deuterium atoms.

Step-by-Step Calculation:

-

Start with the molecular weight of 2,3,6-Trichlorophenol: 197.45 g/mol

-

Subtract the mass of two hydrogen atoms: The atomic weight of hydrogen is approximately 1.008 g/mol . Mass to be subtracted = 2 * 1.008 g/mol = 2.016 g/mol

-

Add the mass of two deuterium atoms: The atomic weight of deuterium is approximately 2.014 g/mol .[5][6] Mass to be added = 2 * 2.014 g/mol = 4.028 g/mol

-

Calculate the final molecular weight: Molecular Weight = (197.45 - 2.016 + 4.028) g/mol = 199.462 g/mol

The resulting molecular weight of this compound is approximately 199.46 g/mol .

Visualization of the Calculation Workflow

The logical relationship for the calculation is illustrated in the following diagram.

Caption: Calculation workflow for the molecular weight of this compound.

Note on Experimental Protocols and Signaling Pathways

The determination of the molecular weight of a specific chemical compound like this compound is a theoretical calculation based on established atomic weights. This process does not involve experimental procedures or biological signaling pathways. Therefore, detailed experimental protocols and pathway diagrams are not applicable to this particular topic. Such elements would be relevant for topics involving the use of this compound in experimental research, for instance, in metabolic studies or as a tracer.

References

- 1. 2,3,6-Trichlorophenol | CAS 933-75-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2,3,6-Trichlorophenol | C6H3Cl3O | CID 13618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,6-trichlorophenol [stenutz.eu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Deuterium - Wikipedia [en.wikipedia.org]

- 6. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

Methodological & Application

Application Notes and Protocols for the Use of 2,3,6-Trichlorophenol-d2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,3,6-Trichlorophenol-d2 as an internal standard in the quantitative analysis of chlorophenols and other related compounds by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a deuterated internal standard is a robust analytical technique that corrects for variations in sample preparation, extraction recovery, and instrument response, thereby enhancing the accuracy and precision of analytical measurements.

Introduction to this compound as an Internal Standard

This compound is the deuterated analog of 2,3,6-trichlorophenol, a member of the chlorophenol class of compounds. Chlorophenols are widely used as pesticides, herbicides, and disinfectants, and are also byproducts of industrial processes such as paper bleaching and water disinfection. Due to their potential toxicity and persistence in the environment, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for their monitoring in various matrices.[1]

The principle of using a deuterated internal standard, also known as isotope dilution, relies on the near-identical chemical and physical properties of the deuterated and non-deuterated analyte. This ensures they behave similarly during sample extraction, derivatization, and chromatography. However, due to the mass difference imparted by the deuterium atoms, they are distinguishable by a mass spectrometer. This allows for accurate quantification by comparing the response of the native analyte to that of the known concentration of the internal standard.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆HD₂Cl₃O |

| Molar Mass | 199.49 g/mol |

| Appearance | Off-white to pale yellow solid |

| Boiling Point | 227.8 °C (predicted) |

| Melting Point | 65-67 °C |

| Solubility | Soluble in organic solvents like methanol, acetone, and hexane. |

Applications

The primary application of this compound is as an internal standard for the quantitative analysis of chlorophenols in various environmental and biological matrices. This includes:

-

Water Analysis: Monitoring of drinking water, wastewater, and surface water for chlorophenol contamination.

-

Soil and Sediment Analysis: Assessing the extent of contamination in soil and sediment samples.

-

Biological Monitoring: Measuring exposure to chlorophenols in biological samples such as urine and blood.

-

Food and Beverage Analysis: Detecting the presence of chlorophenols in food and beverage products.

Experimental Protocols

Protocol for GC-MS Analysis of Chlorophenols in Water

This protocol is based on methodologies similar to those outlined in EPA Method 1653 for the analysis of chlorinated phenolics.[2]

4.1.1. Reagents and Materials

-

This compound internal standard solution (10 µg/mL in methanol)

-

Chlorophenol calibration standards

-

Hexane, Acetone, Methanol (pesticide grade or equivalent)

-

Reagent Water (free of interferences)

-

Potassium Carbonate (K₂CO₃) buffer

-

Acetic Anhydride (derivatizing agent)

-

Ascorbic acid solution (to quench residual chlorine)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

4.1.2. Sample Preparation and Extraction

-

Sample Collection and Preservation: Collect 1 L water samples in amber glass bottles. If residual chlorine is present, add ascorbic acid. Adjust the pH to < 2 with sulfuric acid. Store at 4°C.

-

Spiking: To a 1 L water sample, add a known amount of the this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution to achieve a final concentration of 1 µg/L).

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by reagent water.

-

Pass the water sample through the cartridge at a flow rate of 10-15 mL/min.

-

After extraction, dry the cartridge by passing air or nitrogen through it.

-

-

Elution: Elute the trapped analytes with an appropriate solvent such as hexane or a mixture of hexane and acetone.

-

Derivatization:

-

Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4.1.3. GC-MS Instrumental Analysis

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector: Splitless mode at 250°C

-

Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity. Monitor characteristic ions for both the native chlorophenols and this compound.

4.1.4. Data Analysis and Quantification

-

Identify the peaks corresponding to the acetylated chlorophenols and this compound based on their retention times and characteristic ions.

-

Calculate the response factor (RF) for each analyte using the following formula from the analysis of calibration standards: RF = (Area of Analyte / Concentration of Analyte) / (Area of Internal Standard / Concentration of Internal Standard)

-

Quantify the concentration of each chlorophenol in the sample using the calculated response factors and the following equation: Concentration of Analyte = (Area of Analyte * Concentration of Internal Standard) / (Area of Internal Standard * RF)

Protocol for LC-MS/MS Analysis of Chlorophenols in Water

This protocol provides a general guideline for the analysis of chlorophenols using LC-MS/MS, which often does not require derivatization.

4.2.1. Reagents and Materials

-

This compound internal standard solution (10 µg/mL in methanol)

-

Chlorophenol calibration standards

-

Methanol, Acetonitrile (LC-MS grade)

-

Formic Acid or Ammonium Acetate (for mobile phase modification)

-

Reagent Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., HLB or polymeric)

-

Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) system

4.2.2. Sample Preparation and Extraction

-

Sample Collection and Preservation: Follow the same procedure as for GC-MS analysis.

-

Spiking: Spike the water sample with the this compound internal standard.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by reagent water.

-

Load the water sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with methanol or acetonitrile.

-

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

4.2.3. LC-MS/MS Instrumental Analysis

-

LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the target chlorophenols.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Electrospray Ionization (ESI) in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each chlorophenol and the internal standard.

4.2.4. Data Analysis and Quantification

The data analysis and quantification steps are analogous to the GC-MS protocol, using the peak areas obtained from the MRM chromatograms.

Data Presentation

The following tables summarize typical performance data for the analysis of chlorophenols using a deuterated internal standard.

Table 1: Method Detection Limits (MDLs) and Quantitation Limits (QLs) for Selected Chlorophenols in Water

| Compound | MDL (µg/L) | QL (µg/L) |

| 2-Chlorophenol | 0.05 | 0.15 |

| 2,4-Dichlorophenol | 0.04 | 0.12 |

| 2,4,6-Trichlorophenol | 0.03 | 0.09 |

| Pentachlorophenol | 0.10 | 0.30 |

Note: These values are illustrative and can vary depending on the specific instrumentation and matrix.

Table 2: Recovery and Precision Data for Spiked Water Samples

| Compound | Spiked Concentration (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| 2-Chlorophenol | 1.0 | 95 | 5 |

| 2,4-Dichlorophenol | 1.0 | 98 | 4 |

| 2,4,6-Trichlorophenol | 1.0 | 102 | 3 |

| Pentachlorophenol | 2.0 | 92 | 7 |

Visualizations

The following diagrams illustrate the experimental workflows for GC-MS and LC-MS analysis.

Caption: Experimental workflow for the GC-MS analysis of chlorophenols.

Caption: Experimental workflow for the LC-MS/MS analysis of chlorophenols.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry of 2,3,6-Trichlorophenol-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of compounds. By introducing a known amount of a stable isotope-labeled version of the analyte of interest, in this case, 2,3,6-Trichlorophenol-d2, as an internal standard, precise and accurate quantification of the native analyte, 2,3,6-Trichlorophenol, can be achieved. This method effectively compensates for sample matrix effects and variations in sample preparation and instrument response. 2,3,6-Trichlorophenol is a compound of environmental and toxicological concern, and its accurate measurement is crucial for risk assessment and regulatory compliance.

These application notes provide a detailed protocol for the analysis of 2,3,6-Trichlorophenol in various matrices using Isotope Dilution Mass Spectrometry with this compound as the internal standard.

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled standard (e.g., deuterated) to a sample. This "isotopic spike" is chemically identical to the native analyte and therefore behaves similarly during extraction, derivatization, and chromatographic separation. The mass spectrometer, however, can differentiate between the native analyte and the labeled standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be accurately calculated.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for water and soil/sediment samples.

1.1. Water Samples: Solid-Phase Extraction (SPE)